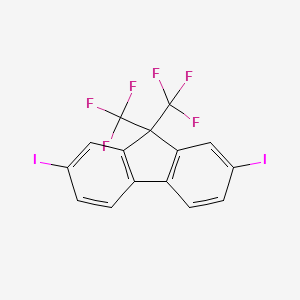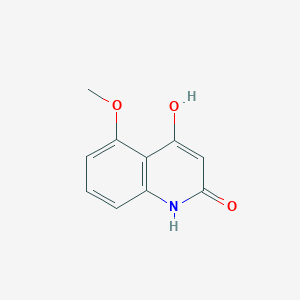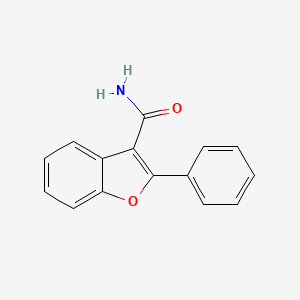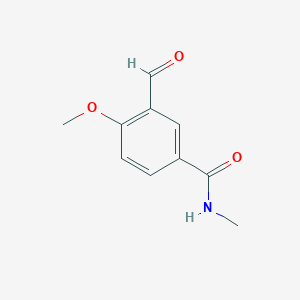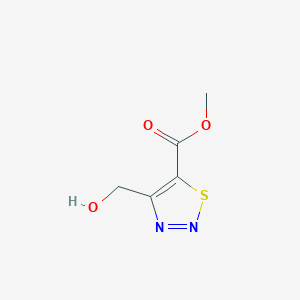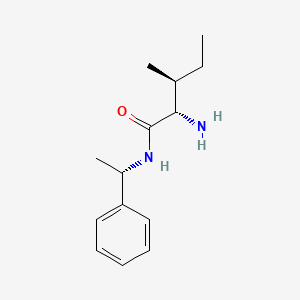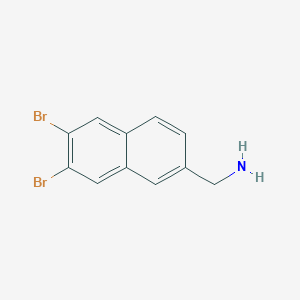
(6,7-Dibromonaphthalen-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,7-Dibromonaphthalen-2-yl)methanamine is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two bromine atoms at the 6 and 7 positions of the naphthalene ring, and a methanamine group attached to the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dibromonaphthalen-2-yl)methanamine typically involves the bromination of naphthalene followed by the introduction of the methanamine group. One common method is as follows:
Bromination of Naphthalene: Naphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 6 and 7 positions.
Introduction of Methanamine Group: The dibromonaphthalene derivative is then reacted with formaldehyde and ammonia or a suitable amine source under reductive amination conditions to introduce the methanamine group at the 2 position.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to optimize yield and purity. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(6,7-Dibromonaphthalen-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding naphthalen-2-ylmethanamine.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or amines are often employed in substitution reactions.
Major Products
Oxidation: Naphthoquinones
Reduction: Naphthalen-2-ylmethanamine
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
(6,7-Dibromonaphthalen-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6,7-Dibromonaphthalen-2-yl)methanamine involves its interaction with specific molecular targets. The bromine atoms and methanamine group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(6,7-Dimethoxynaphthalen-2-yl)methanamine: Similar structure but with methoxy groups instead of bromine atoms.
(6-Bromopyridin-2-yl)methanamine: Contains a pyridine ring instead of a naphthalene ring.
Methenamine: A simpler amine compound with different applications.
Uniqueness
(6,7-Dibromonaphthalen-2-yl)methanamine is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and potential applications. The combination of the naphthalene ring and methanamine group also provides a versatile scaffold for further chemical modifications.
Properties
Molecular Formula |
C11H9Br2N |
|---|---|
Molecular Weight |
315.00 g/mol |
IUPAC Name |
(6,7-dibromonaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C11H9Br2N/c12-10-4-8-2-1-7(6-14)3-9(8)5-11(10)13/h1-5H,6,14H2 |
InChI Key |
BYFLXMZUGVPLHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C=C1CN)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


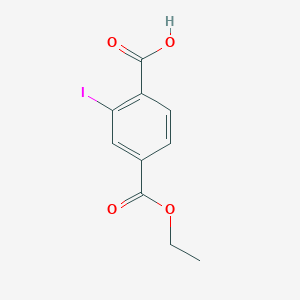
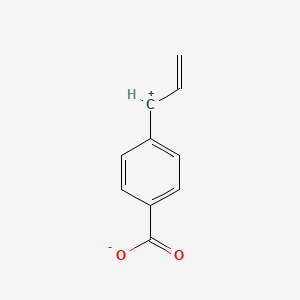
![(1S,2R,10S,11S,14R,15R,17S)-17-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-5-oxotetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-6-en-14-yl pentanoate](/img/structure/B13655432.png)
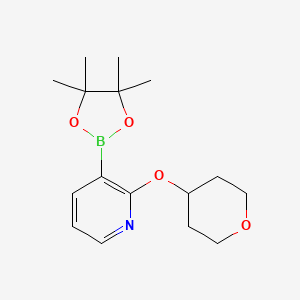
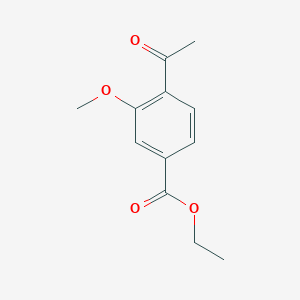
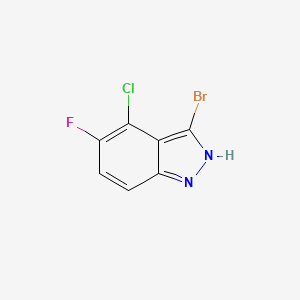
![(R)-2,5-Diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13655451.png)
